molecular formula C22H20ClN5O5 B2911469 N-(4-chloro-2-methoxy-5-methylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251601-03-2

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2911469
CAS No.: 1251601-03-2
M. Wt: 469.88
InChI Key: DTGCIFACUWVIQH-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazine class of heterocyclic molecules, characterized by a fused triazole-pyrazine core. The structure includes:

  • A 3-methoxyphenoxy group at position 8 of the triazolo-pyrazine ring.
  • An acetamide linker substituted with a 4-chloro-2-methoxy-5-methylphenyl group.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O5/c1-13-9-17(18(32-3)11-16(13)23)25-19(29)12-28-22(30)27-8-7-24-21(20(27)26-28)33-15-6-4-5-14(10-15)31-2/h4-11H,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGCIFACUWVIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a diketone.

    Introduction of the 5-chloro-2-methylphenyl Group: This step involves the reaction of the quinoxaline derivative with 5-chloro-2-methylaniline under appropriate conditions.

    Attachment of the N-isobutylpropanamide Moiety: This final step involves the acylation of the intermediate product with isobutyryl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and quinoxaline moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Products may include quinoxaline N-oxides and amine oxides.

    Reduction: Products may include reduced quinoxaline derivatives and alcohols.

    Substitution: Products depend on the substituents introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential as a therapeutic agent due to its unique pharmacophore.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine 3-Methoxyphenoxy (position 8); Acetamide with 4-chloro-2-methoxy-5-methylphenyl ~480 (estimated) Oxygen ether linkage; Chlorine enhances lipophilicity
[1,2,4]Triazolo[4,3-a]pyrazine 4-Chlorobenzylthio (position 8); 4-Methoxybenzyl acetamide 469.94 Sulfur atom increases electron density; Lower solubility due to benzylthio group
Pyrazolo[1,5-d][1,2,4]triazine 4-Ethylphenyl (position 2); Chloro-methoxyphenyl acetamide 441.9 Expanded triazine core may alter binding kinetics; Ethyl group improves metabolic stability
3-Oxo-3,4-dihydropyrazine 3,4-Difluorophenyl (position 4); Chloro-methoxyphenyl acetamide 437.8 Fluorine atoms enhance membrane permeability; Reduced ring saturation increases rigidity

Key Observations :

  • Substituent Position: The target compound’s 3-methoxyphenoxy group (electron-rich) contrasts with the sulfur-containing substituent in , which may reduce oxidative metabolism but increase steric hindrance .
  • Chlorine vs. Fluorine : Chlorine in the target compound enhances lipophilicity (logP ~3.5 estimated), whereas fluorine in improves bioavailability via reduced CYP450 interactions .

Pharmacokinetic Properties

  • Solubility : The target compound’s methoxy groups enhance water solubility compared to ’s benzylthio group, which is more lipophilic .
  • Metabolic Stability : Chlorine substituents may slow hepatic clearance via CYP2C9/19, whereas fluorine in reduces metabolic degradation .

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups and structural motifs. The synthetic pathways often leverage existing methodologies for constructing triazole and pyrazine derivatives, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. Key findings include:

  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various bacterial strains. Studies have shown that derivatives with similar structures often demonstrate effective inhibition against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent .
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess cytotoxic effects on cancer cell lines. For instance, related compounds have shown promise in inhibiting tumor cell proliferation and enhancing apoptosis in various cancer types .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes linked to disease processes. For example, certain derivatives have been reported to inhibit nitric oxide synthases (NOS), which play a critical role in inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Mycobacterium tuberculosis
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionInhibition of nitric oxide synthases

Case Study 1: Antitubercular Activity

A study synthesized several derivatives similar to this compound and tested them against Mycobacterium tuberculosis. The results indicated that modifications in the aromatic systems significantly influenced the minimum inhibitory concentration (MIC) values, suggesting that electronic properties of substituents are crucial for enhancing biological activity .

Case Study 2: Cytotoxicity in Cancer Therapy

Research into the cytotoxic properties of structurally related compounds highlighted their effectiveness against various cancer cell lines. These studies utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates, demonstrating that these compounds could be developed further as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for N-(4-chloro-2-methoxy-5-methylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves constructing the triazolopyrazine core followed by coupling with the substituted phenylacetamide. Key steps include:
  • Cyclization : Use phosphorous oxychloride (POCl₃) under reflux (120°C) to form the triazolopyrazine ring, as demonstrated in analogous heterocyclic systems .
  • Coupling Reactions : Employ chloroacetyl chloride in triethylamine (Et₃N) to link the triazolopyrazine moiety to the phenylacetamide group, similar to methods used for pyrazole-acetamide derivatives .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (1:3 to 1:1) ensures separation of intermediates.
  • Yield Optimization : Apply Design of Experiments (DoE) to optimize temperature, solvent ratios, and catalyst concentrations. For example, varying POCl₃ stoichiometry (1.2–2.0 equiv.) and reaction time (4–8 hrs) can identify optimal conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Resolve complex splitting patterns from methoxy, chloro, and methyl groups. Deuterated DMSO or CDCl₃ is preferred for solubility. Peaks near δ 3.8–4.2 ppm indicate methoxy protons, while aromatic protons appear in δ 6.8–8.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~500–550 g/mol) and detect isotopic patterns for chlorine .
  • HPLC-PDA : Use C18 columns with acetonitrile/water (70:30) to assess purity (>95%). Retention times can be compared to intermediates for consistency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents on biological activity?

  • Methodological Answer :
  • Analog Synthesis : Systematically modify substituents (e.g., replace 3-methoxyphenoxy with 3-fluorophenoxy or vary the chloro/methoxy positions) .
  • Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition, cytotoxicity). For example, if the compound targets inflammatory pathways, measure IC₅₀ values in TNF-α or COX-2 inhibition assays .
  • Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ values) with activity. Tools like MOE or Schrodinger Suite can quantify steric/electronic effects .

Q. What computational strategies are suitable for predicting the compound’s binding mode and pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., kinases or GPCRs). The triazolopyrazine core may form hydrogen bonds with catalytic lysine residues .
  • ADMET Prediction : Employ SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration. The compound’s logP (~3.5) suggests moderate lipophilicity, requiring formulation optimization .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites, such as the acetamide carbonyl or triazolopyrazine N-atoms .

Q. How can in vivo efficacy and toxicity be systematically evaluated?

  • Methodological Answer :
  • Pharmacokinetics (PK) : Administer the compound intravenously (5 mg/kg) and orally (20 mg/kg) in rodent models. Collect plasma samples at 0, 1, 4, 8, 24 hrs for LC-MS/MS analysis to determine AUC, Cmax, and half-life .
  • Toxicology : Conduct 28-day repeated-dose studies in rats, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine). Histopathology of liver/kidney tissues identifies organ-specific toxicity .
  • Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites. For example, demethylation of methoxy groups or oxidation of the triazolopyrazine ring may generate active/toxic metabolites .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line authentication, serum batch consistency). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
  • Structural Verification : Re-characterize disputed batches via XRD or 2D NMR (HSQC, HMBC) to confirm regiochemistry of substituents .
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding variables (e.g., solvent used in assays affecting solubility) .

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